

An In-depth Technical Guide to 2,3-Dibromo-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,3-Dibromo-5-(trifluoromethyl)pyridine
Cat. No.:	B1331580

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **2,3-Dibromo-5-(trifluoromethyl)pyridine** is limited in publicly available literature. The information presented in this guide is substantially based on data from structurally analogous compounds and established principles of organic chemistry. All quantitative data presented should be considered as estimations and require experimental validation.

Introduction

2,3-Dibromo-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of two bromine atoms at the 2- and 3-positions, combined with a potent electron-withdrawing trifluoromethyl group at the 5-position, imparts unique electronic properties and versatile reactivity to the pyridine core. This makes it a valuable synthetic intermediate for the construction of complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the bromine atoms allows for selective functionalization through various cross-coupling reactions, offering a pathway to a diverse range of substituted pyridine scaffolds.

Physicochemical Properties

Precise experimental data for the physicochemical properties of **2,3-Dibromo-5-(trifluoromethyl)pyridine** are not readily available. The following table summarizes estimated values based on structurally related compounds such as 2-bromo-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine.

Property	Estimated Value	Source/Basis for Estimation
Molecular Formula	C ₆ H ₂ Br ₂ F ₃ N	-
Molecular Weight	304.89 g/mol	-
Appearance	Colorless to pale yellow solid	Analogy to similar halogenated pyridines.
Melting Point	45-55 °C	Estimated based on 2-bromo-5-(trifluoromethyl)pyridine (44-48 °C).[1]
Boiling Point	> 200 °C at 760 mmHg	General trend for dihalogenated aromatic compounds.
Solubility	Soluble in common organic solvents (e.g., THF, Dioxane, Toluene); Insoluble in water.	General solubility of similar organic halides.
CAS Number	Not assigned or not found in major databases.	-

Synthesis

A plausible synthetic route to **2,3-Dibromo-5-(trifluoromethyl)pyridine** would involve the bromination of a suitable pyridine precursor. One common method for the synthesis of halogenated pyridines is through a Sandmeyer-type reaction from an amino-substituted pyridine.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **2,3-Dibromo-5-(trifluoromethyl)pyridine**.

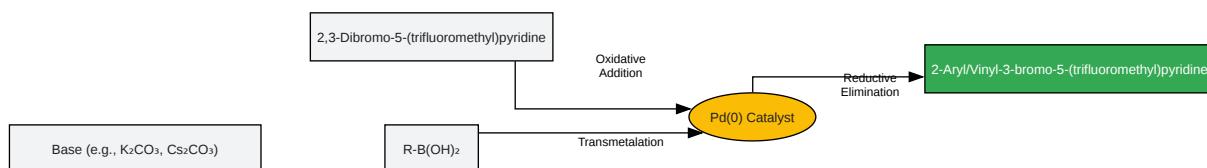
General Experimental Protocol for Synthesis

Materials:

- 2-Amino-3-bromo-5-(trifluoromethyl)pyridine
- Sodium nitrite (NaNO_2)
- Hydrobromic acid (HBr, 48%)
- Copper(I) bromide (CuBr)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- A solution of 2-Amino-3-bromo-5-(trifluoromethyl)pyridine in aqueous HBr is cooled to 0-5 °C in an ice bath.
- A solution of sodium nitrite in water is added dropwise to the pyridine solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.
- In a separate flask, a solution of copper(I) bromide in HBr is prepared.
- The cold diazonium salt solution is slowly added to the CuBr solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours, or until gas evolution ceases.


- The reaction mixture is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **2,3-Dibromo-5-(trifluoromethyl)pyridine** can be purified by column chromatography on silica gel.

Reactivity and Key Reactions

The two bromine atoms on the pyridine ring exhibit differential reactivity, which can be exploited for selective functionalization. The C-2 position is generally more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions due to the electronic influence of the ring nitrogen. The strong electron-withdrawing trifluoromethyl group at the 5-position further deactivates the ring towards electrophilic substitution but enhances its reactivity towards nucleophiles and in cross-coupling reactions.

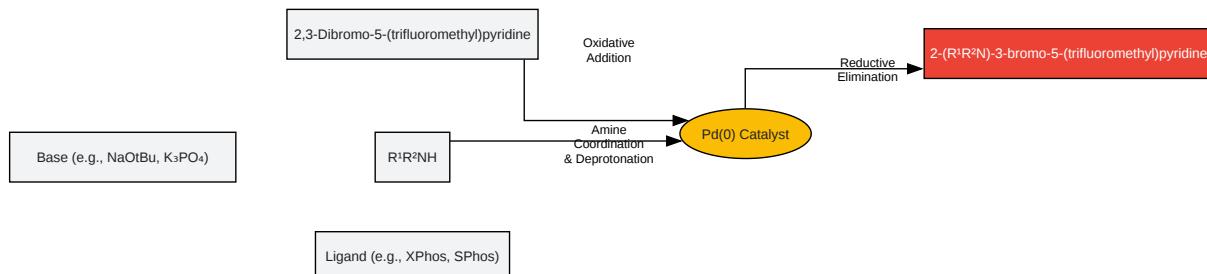
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the case of **2,3-Dibromo-5-(trifluoromethyl)pyridine**, regioselective coupling is expected to occur preferentially at the more reactive C-2 position.

[Click to download full resolution via product page](#)

Caption: General scheme for the Suzuki-Miyaura coupling of **2,3-Dibromo-5-(trifluoromethyl)pyridine**.

Materials:


- **2,3-Dibromo-5-(trifluoromethyl)pyridine**
- Aryl or vinyl boronic acid (1.1-1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$) (1-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3) (2-3 equivalents)
- Anhydrous solvent (e.g., Dioxane, Toluene, DME)

Procedure:

- To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add **2,3-Dibromo-5-(trifluoromethyl)pyridine**, the boronic acid, palladium catalyst, and base.
- Add the anhydrous solvent and degas the mixture.
- Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

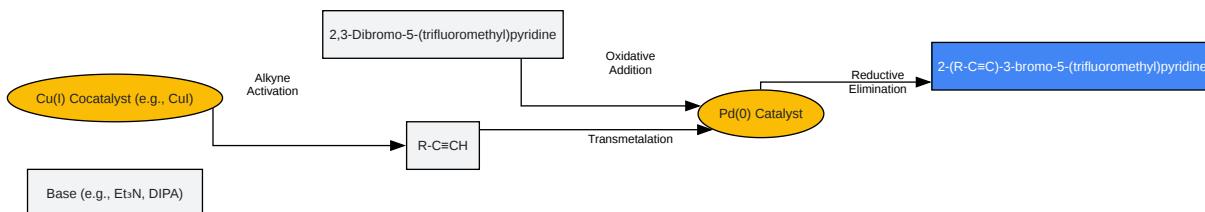
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, selective mono-amination is anticipated at the C-2 position.

[Click to download full resolution via product page](#)

Caption: General scheme for the Buchwald-Hartwig amination of **2,3-Dibromo-5-(trifluoromethyl)pyridine**.

Materials:

- **2,3-Dibromo-5-(trifluoromethyl)pyridine**
- Primary or secondary amine (1.1-1.5 equivalents)
- Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
- Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1.2-6 mol%)
- Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.5 equivalents)
- Anhydrous solvent (e.g., Toluene, Dioxane)


Procedure:

- In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
- Add the **2,3-Dibromo-5-(trifluoromethyl)pyridine** and the amine.

- Add the anhydrous solvent and seal the vessel.
- Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.
- After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
- Wash the filtrate with water and brine, dry the organic layer, and concentrate.
- Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Regioselective coupling at the C-2 position is expected.

[Click to download full resolution via product page](#)

Caption: General scheme for the Sonogashira coupling of **2,3-Dibromo-5-(trifluoromethyl)pyridine**.

Materials:

- **2,3-Dibromo-5-(trifluoromethyl)pyridine**
- Terminal alkyne (1.1-1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

- Copper(I) iodide (CuI) (2-10 mol%)
- Amine base (e.g., Triethylamine, Diisopropylamine)
- Anhydrous solvent (e.g., THF, DMF)

Procedure:

- To a dry flask under an inert atmosphere, add **2,3-Dibromo-5-(trifluoromethyl)pyridine**, the palladium catalyst, and CuI.
- Add the anhydrous solvent and the amine base, followed by the terminal alkyne.
- Stir the reaction at room temperature or with gentle heating (40-80 °C) and monitor by TLC or GC-MS.
- Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
- Dry the organic layer, filter, and concentrate.
- Purify the product by column chromatography.

Spectroscopic Data of Analogous Compounds

Direct spectroscopic data for **2,3-Dibromo-5-(trifluoromethyl)pyridine** is not readily available. The following tables provide ¹H and ¹³C NMR data for structurally similar compounds to serve as a reference.

¹H NMR Data of Related Pyridines

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
2-Bromo-5-(trifluoromethyl)pyridine	CDCl ₃	8.68 (s, 1H), 7.95 (d, J = 8.4 Hz, 1H), 7.65 (d, J = 8.4 Hz, 1H)
2,3-Dichloro-5-(trifluoromethyl)pyridine	CDCl ₃	8.45 (s, 1H), 7.95 (s, 1H)

¹³C NMR Data of Related Pyridines

Compound	Solvent	Chemical Shifts (δ , ppm)
2-Bromo-5-(trifluoromethyl)pyridine	CDCl ₃	151.7, 142.1, 139.5, 127.0 (q, J = 3.9 Hz), 123.5 (q, J = 33.5 Hz), 122.9 (q, J = 272.5 Hz)
2,3-Dichloro-5-(trifluoromethyl)pyridine	CDCl ₃	150.1, 147.9, 137.2, 131.9 (q, J = 4.3 Hz), 124.2 (q, J = 34.0 Hz), 122.1 (q, J = 273.1 Hz)

Safety and Handling

Halogenated pyridines and trifluoromethylated compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For specific safety information, it is advisable to consult the Safety Data Sheet (SDS) for structurally similar compounds.

Conclusion

2,3-Dibromo-5-(trifluoromethyl)pyridine is a promising building block for the synthesis of a wide array of functionalized pyridine derivatives. Its predicted reactivity, particularly the potential for regioselective cross-coupling reactions, makes it a valuable tool for researchers in drug discovery and materials science. While direct experimental data is scarce, the known chemistry of analogous compounds provides a strong foundation for its synthetic utility. Further

experimental investigation is necessary to fully elucidate its chemical properties and expand its applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) ^{13}C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dibromo-5-(trifluoromethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1331580#chemical-properties-of-2-3-dibromo-5-trifluoromethyl-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com